molecular formula C19H16N2O3 B3299335 6-(2H-1,3-benzodioxol-5-yl)-2-[(3-methylphenyl)methyl]-2,3-dihydropyridazin-3-one CAS No. 899753-11-8

6-(2H-1,3-benzodioxol-5-yl)-2-[(3-methylphenyl)methyl]-2,3-dihydropyridazin-3-one

Cat. No.: B3299335
CAS No.: 899753-11-8
M. Wt: 320.3 g/mol
InChI Key: LPNKVDGYOGTADP-UHFFFAOYSA-N
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Description

6-(2H-1,3-benzodioxol-5-yl)-2-[(3-methylphenyl)methyl]-2,3-dihydropyridazin-3-one is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and a dihydropyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2H-1,3-benzodioxol-5-yl)-2-[(3-methylphenyl)methyl]-2,3-dihydropyridazin-3-one typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Dihydropyridazinone Core: This step involves the reaction of hydrazine derivatives with appropriate diketones or ketoesters under controlled conditions.

    Coupling Reactions: The final step involves coupling the benzodioxole ring with the dihydropyridazinone core using reagents such as palladium catalysts under inert atmosphere conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the dihydropyridazinone core, converting it to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodioxole and phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Saturated dihydropyridazinone derivatives.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

6-(2H-1,3-benzodioxol-5-yl)-2-[(3-methylphenyl)methyl]-2,3-dihydropyridazin-3-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel organic materials with specific electronic properties.

    Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 6-(2H-1,3-benzodioxol-5-yl)-2-[(3-methylphenyl)methyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(7-hydroxy-6-methoxy-2H-1,3-benzodioxol-5-yl)propanoic acid
  • 3-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxypropanal

Uniqueness

6-(2H-1,3-benzodioxol-5-yl)-2-[(3-methylphenyl)methyl]-2,3-dihydropyridazin-3-one stands out due to its combined benzodioxole and dihydropyridazinone structures, which confer unique chemical reactivity and biological activity. This dual functionality is not commonly found in similar compounds, making it a valuable subject for further research.

Properties

IUPAC Name

6-(1,3-benzodioxol-5-yl)-2-[(3-methylphenyl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-13-3-2-4-14(9-13)11-21-19(22)8-6-16(20-21)15-5-7-17-18(10-15)24-12-23-17/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPNKVDGYOGTADP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)C=CC(=N2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(2H-1,3-benzodioxol-5-yl)-2-[(3-methylphenyl)methyl]-2,3-dihydropyridazin-3-one
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6-(2H-1,3-benzodioxol-5-yl)-2-[(3-methylphenyl)methyl]-2,3-dihydropyridazin-3-one
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6-(2H-1,3-benzodioxol-5-yl)-2-[(3-methylphenyl)methyl]-2,3-dihydropyridazin-3-one
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6-(2H-1,3-benzodioxol-5-yl)-2-[(3-methylphenyl)methyl]-2,3-dihydropyridazin-3-one
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6-(2H-1,3-benzodioxol-5-yl)-2-[(3-methylphenyl)methyl]-2,3-dihydropyridazin-3-one

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